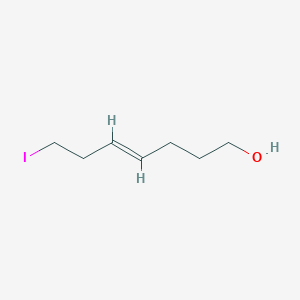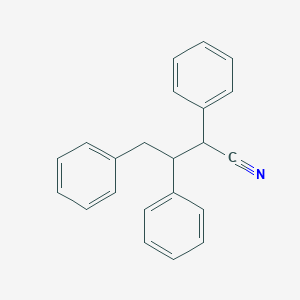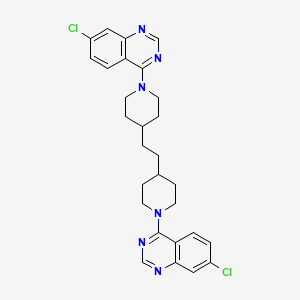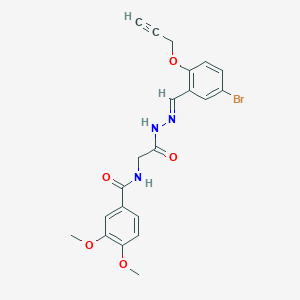
(4E)-7-Iodo-4-hepten-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-7-Iodo-4-hepten-1-OL is an organic compound characterized by the presence of an iodine atom attached to a heptene chain with a hydroxyl group at one end. This compound is of interest due to its unique structure, which combines an iodine substituent with an unsaturated alcohol, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-7-Iodo-4-hepten-1-OL typically involves the iodination of a heptene precursor followed by the introduction of a hydroxyl group. One common method is the hydroboration-oxidation of 7-iodo-1-heptene. This process involves the addition of borane (BH3) to the double bond of 7-iodo-1-heptene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-7-Iodo-4-hepten-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a simpler alkene.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed.
Major Products Formed
Oxidation: Formation of 7-iodoheptanal or 7-iodoheptanone.
Reduction: Formation of 4-hepten-1-OL.
Substitution: Formation of 7-azido-4-hepten-1-OL or 7-thio-4-hepten-1-OL.
Applications De Recherche Scientifique
(4E)-7-Iodo-4-hepten-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4E)-7-Iodo-4-hepten-1-OL involves its interaction with molecular targets through its iodine and hydroxyl functional groups. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can modulate biological pathways and chemical processes, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-4-hepten-1-OL: Similar structure with a bromine atom instead of iodine.
7-Chloro-4-hepten-1-OL: Similar structure with a chlorine atom instead of iodine.
4-Hepten-1-OL: Lacks the halogen substituent.
Uniqueness
(4E)-7-Iodo-4-hepten-1-OL is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
21956-77-4 |
|---|---|
Formule moléculaire |
C7H13IO |
Poids moléculaire |
240.08 g/mol |
Nom IUPAC |
(E)-7-iodohept-4-en-1-ol |
InChI |
InChI=1S/C7H13IO/c8-6-4-2-1-3-5-7-9/h1-2,9H,3-7H2/b2-1+ |
Clé InChI |
UICVZWISNDVZGE-OWOJBTEDSA-N |
SMILES isomérique |
C(C/C=C/CCI)CO |
SMILES canonique |
C(CC=CCCI)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















